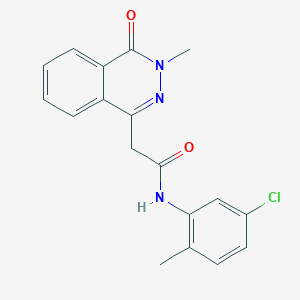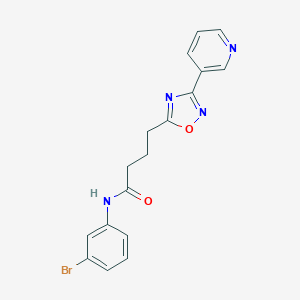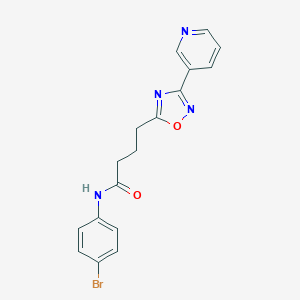![molecular formula C15H19N5O B277491 4-methyl-1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine](/img/structure/B277491.png)
4-methyl-1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperidine derivative that contains a tetraazolylacetyl group and a phenyl ring, which makes it an interesting molecule for further research.
Mecanismo De Acción
The mechanism of action of 4-methyl-1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine is not well understood. However, it has been suggested that the compound may act as an inhibitor of various enzymes and receptors in the body. For example, it has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition may lead to an increase in the concentration of acetylcholine, which can have beneficial effects on cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, it has been demonstrated to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases. Additionally, it has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-methyl-1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine in lab experiments is its high potency and selectivity. This makes it an ideal candidate for studying the effects of enzyme and receptor inhibition. However, one of the limitations of using this compound is its high cost and limited availability.
Direcciones Futuras
There are many future directions for the study of 4-methyl-1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine. One potential area of research is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, the investigation of the compound's potential use as an antimicrobial and antifungal agent is an area of research that warrants further exploration.
Métodos De Síntesis
The synthesis of 4-methyl-1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine involves the reaction of 4-methylpiperidine with 5-phenyltetrazole-1-acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
4-methyl-1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine has shown promising results in various scientific research applications. It has been extensively studied for its potential use as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's disease. Additionally, it has also been investigated for its antimicrobial and antifungal properties.
Propiedades
Fórmula molecular |
C15H19N5O |
|---|---|
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
1-(4-methylpiperidin-1-yl)-2-(5-phenyltetrazol-1-yl)ethanone |
InChI |
InChI=1S/C15H19N5O/c1-12-7-9-19(10-8-12)14(21)11-20-15(16-17-18-20)13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |
Clave InChI |
CQYOCZXLAHFSRU-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)CN2C(=NN=N2)C3=CC=CC=C3 |
SMILES canónico |
CC1CCN(CC1)C(=O)CN2C(=NN=N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-mesitylbutanamide](/img/structure/B277408.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-{4-[(methylamino)sulfonyl]phenyl}butanamide](/img/structure/B277409.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide](/img/structure/B277410.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B277411.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide](/img/structure/B277412.png)

![2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B277418.png)



![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylcarbonyl)phenyl]butanamide](/img/structure/B277424.png)
![1-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277428.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B277430.png)
![3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B277431.png)